Cas no 1805937-40-9 (6'-Bromo-3'-fluoro-2'-nitroacetophenone)

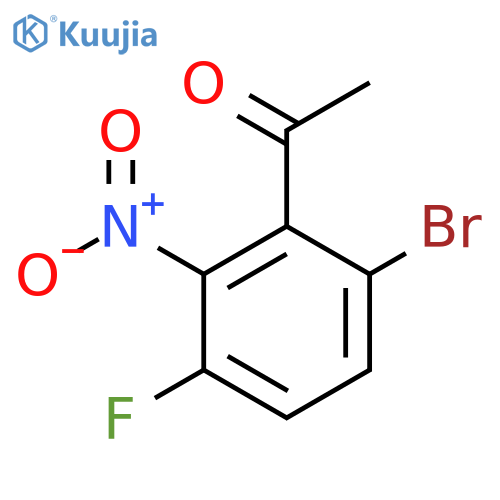

1805937-40-9 structure

商品名:6'-Bromo-3'-fluoro-2'-nitroacetophenone

CAS番号:1805937-40-9

MF:C8H5BrFNO3

メガワット:262.032604932785

CID:4977156

6'-Bromo-3'-fluoro-2'-nitroacetophenone 化学的及び物理的性質

名前と識別子

-

- 6'-Bromo-3'-fluoro-2'-nitroacetophenone

-

- インチ: 1S/C8H5BrFNO3/c1-4(12)7-5(9)2-3-6(10)8(7)11(13)14/h2-3H,1H3

- InChIKey: YIZYFRPRGPNVNA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1C(C)=O)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 256

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 2.2

6'-Bromo-3'-fluoro-2'-nitroacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016691-1g |

6'-Bromo-3'-fluoro-2'-nitroacetophenone |

1805937-40-9 | 97% | 1g |

1,519.80 USD | 2021-06-25 | |

| Alichem | A013016691-500mg |

6'-Bromo-3'-fluoro-2'-nitroacetophenone |

1805937-40-9 | 97% | 500mg |

806.85 USD | 2021-06-25 | |

| Alichem | A013016691-250mg |

6'-Bromo-3'-fluoro-2'-nitroacetophenone |

1805937-40-9 | 97% | 250mg |

489.60 USD | 2021-06-25 |

6'-Bromo-3'-fluoro-2'-nitroacetophenone 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

2. Water

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1805937-40-9 (6'-Bromo-3'-fluoro-2'-nitroacetophenone) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量